Product packaging for 2,5-Cyclohexadienone(Cat. No.:CAS No. 5664-33-5)

2,5-Cyclohexadienone

Cat. No.: B8749443
CAS No.: 5664-33-5
M. Wt: 94.11 g/mol
InChI Key: WGHKKEJHRMUKDK-UHFFFAOYSA-N
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Description

Structural Classification within Cyclohexadienones

Cyclohexadienones represent a versatile class of organic compounds, broadly categorized into two main structural isomers: 2,5-cyclohexadienones and 2,4-cyclohexadienones nih.gov. The position of the double bonds relative to the carbonyl group dictates their classification and profoundly influences their chemical behavior, particularly their stability and reactivity.

Distinction and Stability Considerations with 2,4-Cyclohexadienones

A primary distinction between 2,5-cyclohexadienones and their 2,4-isomers lies in their relative stability and propensity for dimerization. 2,4-Cyclohexadienones exhibit a strong tendency to undergo rapid [4+2] cycloaddition reactions, often leading to dimerization, which can make the isolation of the monomeric form challenging or even impossible in many cases nih.gov.

In stark contrast, 2,5-cyclohexadienones are generally isolable and maintain sufficient stability for their practical application as synthetic intermediates nih.gov. This enhanced stability of the 2,5-isomer is a critical factor contributing to its utility in organic synthesis.

Both 2,4- and 2,5-cyclohexadienones exist in tautomeric equilibrium with phenol (B47542), which represents their enol form researchgate.netlibretexts.org. Thermochemical studies indicate that phenol is significantly more stable than both keto tautomers. Specifically, phenol is approximately 17.0 kcal/mol more stable than 2,5-cyclohexadienone and about 18.6 kcal/mol more stable than 2,4-cyclohexadienone (B14708032) at 298 K researchgate.net. This energetic difference highlights the inherent instability of the dienone forms relative to the aromatic phenol.

Table 1: Stability Comparison of Cyclohexadienone Isomers and Phenol

CompoundTypeDimerization TendencyIsolability as MonomerRelative Stability (vs. Phenol at 298 K) researchgate.net
This compoundKeto TautomerLowGenerally Isolable~17.0 kcal/mol less stable
2,4-CyclohexadienoneKeto TautomerHighOften Difficult~18.6 kcal/mol less stable
PhenolEnol TautomerN/AHighly StableReference (most stable)

Conjugation and Electronic Structure as a Foundation for Reactivity

The electronic structure of this compound is characterized by a cyclic system containing a ketone and two isolated carbon-carbon double bonds. This arrangement imparts properties characteristic of both dienes and ketones ontosight.ai. The compound's electron-deficient nature makes it susceptible to reactions with nucleophiles ontosight.ai.

In its triplet excited state, the β-carbons of this compound have been shown to be electron-rich, and the β,β-bond order is enhanced miami.eduacs.org. This electronic detail is crucial for understanding the mechanistic pathways of its photochemical rearrangements miami.eduacs.org. The unique distribution of electron density across its conjugated system forms the foundation for its diverse reactivity, enabling it to participate in a wide array of transformations in organic synthesis nih.gov.

Historical Evolution of Research on this compound Reactivity

Research into the reactivity of 2,5-cyclohexadienones has a rich history, with significant advancements made in understanding their complex reaction mechanisms, particularly in the realm of photochemistry. Early mechanistic studies in the 1960s focused on the photochemical rearrangement of 2,5-cyclohexadienones, leading to the identification of the "Type A" rearrangement miami.eduacs.org.

Pioneering work in this area delved into the electronic details of the excited states along the reaction coordinate, moving beyond simple characterization of the initial excited state configuration miami.edu. This research provided evidence for the electron-rich nature of the β-carbons in the triplet state of 2,5-cyclohexadienones, which was inferred from the blue shift of the 0-0 triplet emission band with increasing electronegativity of γ-substituents miami.edu. Such detailed investigations into the electronic structure and excited-state behavior were fundamental to elucidating the intricate pathways of these photochemical transformations, including the migration of aryl groups miami.eduacs.org.

Significance as a Versatile Synthetic Building Block and Intermediate in Organic Synthesis

This compound serves as a highly versatile synthetic building block and intermediate in modern organic synthesis, particularly in the construction of complex molecules and natural products ontosight.ainih.gov. Its inherent reactivity and structural features allow for a broad spectrum of transformations.

It is recognized as an "aromatic to be" synthon, possessing multiple electrophilic centers that provide ample opportunities for diverse functionalizations researchgate.net. This characteristic makes it an attractive starting material for chemists aiming to rapidly diversify molecular structures around aromatic rings researchgate.net.

Key applications and transformations involving this compound include:

Asymmetric Synthesis: Achiral 2,5-cyclohexadienones are frequently employed as substrates in catalytic asymmetric methods, especially in desymmetrization reactions. These reactions selectively transform one of the enantiotopic alkenes of a symmetrical dienone, breaking its symmetry and establishing new stereocenters nih.gov.

Oxidative Dearomatization: 2,5-Cyclohexadienones can be directly accessed through the oxidative dearomatization of phenols, a powerful synthetic route that converts aromatic precursors into reactive cyclohexadienone intermediates nih.govresearchgate.net.

Cycloaddition and Rearrangement Reactions: They can undergo a variety of transformations, including intramolecular Michael additions and palladium-catalyzed enyne reactions, to construct intricate bicyclic and polycyclic frameworks nih.gov. The products of these transformations often retain synthetic handles, such as enone functionalities, allowing for further elaboration nih.gov.

Reagents in Specific Transformations: Derivatives of this compound also find significant utility. For instance, 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCHD) is a potent electrophilic brominating agent and a versatile reagent. It has been effectively used as a catalyst for the deoxygenation of sulfoxides to their corresponding sulfides when combined with 1,3-dithiane (B146892) cenmed.comsmolecule.comcdnsciencepub.com. Furthermore, TBCHD acts as a reagent for the efficient conversion of alcohols to azides, providing a valuable method for introducing azide (B81097) functionalities into organic molecules cenmed.comsmolecule.com.

The ability of 2,5-cyclohexadienones to participate in these diverse reactions underscores their significance as adaptable intermediates for the synthesis of complex organic architectures ontosight.ainih.govresearchgate.netontosight.aiontosight.ai.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O B8749443 2,5-Cyclohexadienone CAS No. 5664-33-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5664-33-5

Molecular Formula

C6H6O

Molecular Weight

94.11 g/mol

IUPAC Name

cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h2-5H,1H2

InChI Key

WGHKKEJHRMUKDK-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=O)C=C1

Origin of Product

United States

Synthetic Methodologies for 2,5 Cyclohexadienone and Its Derivatives

Oxidative Dearomatization of Phenolic Precursors

The most direct and widely explored synthetic route to cyclohexadienones involves the oxidative dearomatization of phenolic precursors. This transformation converts an aromatic phenol (B47542) into a non-aromatic cyclohexadienone structure. nih.govd-nb.info

Application of Hypervalent Iodine Reagents (e.g., PhI(OAc)₂, PhI(O₂CCF₃)₂, IBX)

Hypervalent iodine(III) reagents have emerged as popular and effective oxidants for the dearomatization of phenols, offering mild and selective oxidative transformations. nih.govmdpi.comarkat-usa.org Among these, iodobenzene (B50100) diacetate (PhI(OAc)₂, also known as PIDA), bis(trifluoroacetoxy)iodobenzene (PhI(O₂CCF₃)₂, also known as PIFA), and 2-iodoxybenzoic acid (IBX) are frequently employed. nih.govmdpi.comnih.govsci-hub.se

The general principle involves the addition of a nucleophile to the aromatic ring of the phenol, leading to the formation of either a 2,4-cyclohexadienone (B14708032) or a 2,5-cyclohexadienone. nih.gov Various nucleophiles, including water, alcohols, carboxylic acids, amides, and electron-rich aromatic rings, have been successfully utilized in both intermolecular and intramolecular dearomatization processes. d-nb.info For instance, the oxidation of o- and p-hydroquinones typically proceeds in methanol (B129727) solution at room temperature, often yielding benzoquinones in almost quantitative yields. d-nb.info Hypervalent iodine(III)-mediated dearomatizations of substituted phenols can provide corresponding quinols in good to moderate yields. mdpi.com While the exact mechanism remains a subject of debate, it is generally understood that these reactions involve the oxidation of the phenoxyl group and reduction of the iodine(III) center. nih.govmdpi.comnih.gov

Development of Asymmetric Oxidative Dearomatization utilizing Chiral Oxidants

The oxidative dearomatization of phenols can, in many cases, lead to chiral cyclohexadienone products. nih.gov Consequently, there has been significant interest in developing asymmetric methods to produce enantioenriched dienones. nih.govacs.org Recent years have seen substantial progress in the development of chiral catalysts and reagents for asymmetric dearomatization reactions, encompassing both oxidative and non-oxidative approaches. nih.gov

One strategy involves the use of chiral hypervalent iodine reagents or catalysts. nih.govacs.orgrsc.org Although some progress has been made in this area, developing catalytic variants for asymmetric dearomatization with high selectivity across a broad range of substrates remains a challenge, partly due to competitive oxidation of the substrate. nih.govacs.org An alternative approach to access enantioenriched 2,5-cyclohexadienones involves the desymmetrization of readily available achiral 2,5-cyclohexadienones, often achieved through catalytic asymmetric methods. nih.govacs.org These desymmetrization reactions can involve the selective transformation of one of the enantiotopic alkenes or selective reaction at one alkene of an unsymmetrically substituted, achiral dienone. nih.gov

Reductive Alkylation Strategies

Reductive alkylation strategies offer an indirect route to this compound derivatives, particularly through the modification of aromatic precursors.

Alkali Metal in Ammonia-Promoted Reductive Alkylation of Benzoic Acid Derivatives

The Birch reduction, which employs alkali metals (such as lithium or sodium) in liquid ammonia (B1221849), is a well-established method for the reduction of aromatic compounds to alicyclic intermediates. rushim.rulscollege.ac.in When applied to benzoic acid derivatives, this reaction can lead to the formation of 1,4-cyclohexadienes. researchgate.netresearchgate.net

Specifically, the reduction of alkyl-substituted benzoic acids with lithium in liquid ammonia has been investigated. researchgate.netresearchgate.net Without an added proton donor, the aromatic acid yields a dianion. researchgate.net This dianion can subsequently be alkylated to produce 1-alkyl 2,5-cyclohexadiene-1-carboxylic acids, which serve as valuable precursors to this compound structures. researchgate.net This methodology provides a versatile route to chiral cyclohexa-1,4-dienes, which can then be converted to 2,2-disubstituted cyclohexenones through hydrolysis. rushim.ru

Specialized Synthetic Transformations and Named Reactions

Beyond general oxidative and reductive approaches, specific named reactions contribute to the synthesis of this compound derivatives.

Zincke–Suhl Reaction for Halogenated Cyclohexadienone Derivatives

The Zincke–Suhl reaction is a specialized transformation used for the synthesis of halogenated cyclohexadienone derivatives. researchgate.netrsc.orgresearchgate.netdrugfuture.com This reaction involves the alkylation of p-alkyl-phenols with carbon tetrachloride (CCl₄) in the presence of aluminum chloride (AlCl₃). rsc.orgresearchgate.netdrugfuture.comacs.org The outcome is the formation of 4-alkyl-4-trihalogenomethylcyclohexa-2,5-dienone derivatives. researchgate.netrsc.org

A classic example is the reaction of p-cresol (B1678582) with carbon tetrachloride and aluminum chloride, which yields 4-methyl-4-trichloromethylcyclohexa-2,5-dienone. drugfuture.comacs.org This process was first discovered in 1906. drugfuture.comacs.org In some instances, the reaction may also yield benzophenone (B1666685) derivatives. rsc.org The Zincke–Suhl reaction provides a direct method for introducing a trihalogenomethyl group at the para position of a phenol, simultaneously forming the this compound ring system.

Corey's Contributions to this compound Synthesis

Elias James Corey, a Nobel laureate in Chemistry, has made notable contributions to the field of organic synthesis, including methodologies that involve 2,5-cyclohexadienones. While direct synthesis of the parent this compound by Corey is not extensively detailed in the provided literature, his work has significantly advanced the asymmetric transformations and utilization of these compounds. For instance, Corey reported a copper-catalyzed desymmetrizing hydrogenation for the enantioselective conversion of achiral cyclohexadienones into chiral cyclohexenones. This process employed Ph-BPE as a chiral ligand and DIBAL as a stoichiometric reducing agent, achieving enantiomeric excesses of up to 97%. scribd.com Furthermore, his ovalicin (B1677816) synthesis demonstrated the application of oxidative dearomatization, a crucial method for introducing chirality into molecules starting from aromatic precursors, which can lead to cyclohexadienone adducts. The Corey–Chaykovsky reaction, known for generating cyclopropanes from enones, also finds relevance in the diversification strategies of cyclohexenones, which are often derived from cyclohexadienones. scribd.com

Multi-step Organic Synthesis Protocols for Advanced Derivatives

The synthesis of advanced this compound derivatives typically relies on multi-step organic protocols to achieve specific structural complexities and functionalities. A foundational approach involves the oxidative dearomatization of substituted phenols, often utilizing hypervalent iodine(III) reagents such as iodobenzene diacetate (PIDA) or iodobenzene bis(trifluoroacetate) (PIFA), and 2-iodoxybenzoic acid (IBX). nih.gov This method is crucial for constructing the cyclohexadienone ring system.

Another significant protocol involves the synthesis of spiro-fused this compound frameworks. This can be achieved through thio(seleno)cyanative ipso-cyclization of N-(p-methoxyaryl)propiolamides in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) as an oxidant. cenmed.com For highly substituted derivatives, such as simplified analogues of tridachiapyrone B, a convergent approach has been developed. This strategy involves the formal crotylation of α,α'-dimethoxy-γ-pyrone, followed by a Robinson-type annulation of a sensitive aldehyde, and a 1,2-addition to this compound, culminating in an oxidative anionic oxy-Cope rearrangement. nih.gov

In the realm of asymmetric synthesis, multi-step protocols enable the generation of chiral 2-cyclohexenones from prochiral 4,4-disubstituted 2,5-cyclohexadienones. This desymmetrizing hydrogenation can be catalyzed by ene-reductases like OPR3 and YqjM, yielding products with excellent enantioselectivities, often exceeding 99% ee. scribd.com For instance, the transformation of ethyl-substituted this compound (1j) with YqjM yielded the corresponding enone (2j) in 54% yield with >99% ee, while a 3′-bromo-substituted this compound (1l) provided the respective enone (2l) in 44% yield with >99% ee using OPR3. scribd.com

Table 1: Representative Yields and Enantioselectivities in this compound Desymmetrization

Substrate (this compound Derivative)Catalyst/ReagentProduct (Cyclohexenone Derivative)Yield (%)Enantiomeric Excess (ee %)Citation
4-Methyl-4-phenyl-cyclohexa-2,5-dienone (B11968134) (1a)Cu-catalyzed hydrogenation (Corey)Chiral cyclohexenoneUp to 9797 scribd.com
Ethyl-substituted (1j)YqjM (ene-reductase)Enone (2j)54>99 scribd.com
3′-Bromo-substituted (1l)OPR3 (ene-reductase)Enone (2l)44>99 scribd.com
Propyl-substituted (1k)YqjM (ene-reductase)Enone (2k)1986 scribd.com

Robinson-type Annulation in the Construction of the Cyclohexadienone Scaffold

The Robinson annulation is a fundamental chemical reaction in organic chemistry, widely employed for ring formation and the construction of fused ring systems, including the cyclohexadienone scaffold. fishersci.ca This method typically involves a Michael addition followed by an intramolecular aldol (B89426) condensation. fishersci.canih.gov

In the context of this compound synthesis, the Robinson-type annulation has been strategically applied to construct quaternary carbon centers. For example, in the synthetic study toward tridachiapyrone B, a strategy based on the Robinson-type annulation of an aldehyde derived from α-crotyl-α'-methoxy-γ-pyrone was crucial for building the quaternary carbon of the this compound target. nih.govthegoodscentscompany.comarchive.org The reaction of a cyclic ketone with methyl vinyl ketone in the presence of a base can yield a bicyclic α,β-unsaturated ketone, which is a common outcome of Robinson annulation. sigmaaldrich.com Notably, when 3-butyne-2-one (PubChem CID: 15018) is utilized as a Michael acceptor, it can react with a cyclic ketone to directly yield this compound. sigmaaldrich.com

Regioselective Introduction of Substituents

The regioselective introduction of substituents onto the this compound scaffold is critical for tailoring their reactivity and enabling the synthesis of complex molecules with precise structural control.

Condensation and Electrophilic Substitution Reactions

While 2,5-cyclohexadienones themselves are not aromatic, they can be derived from aromatic precursors (phenols) through oxidative dearomatization. These compounds can then serve as "aromatic to be" synthons, possessing multiple electrophilic centers that provide opportunities for regioselective functionalization.

Condensation reactions play a role in the construction and functionalization of cyclohexadienone systems. The Robinson annulation, as discussed, is a tandem process involving Michael addition and aldol condensation, directly forming cyclohexadienone or cyclohexenone rings. nih.gov Knoevenagel condensation-type cyclization has also been shown to lead to cyclohexadienone structures in chemo-enzymatic syntheses. nih.gov Furthermore, enamines, formed by the condensation of secondary amines with carbonyl compounds, can be utilized to facilitate Michael additions, which are relevant in the synthesis or functionalization of cyclohexadienone derivatives. nih.gov

Electrophilic reactions, although typically associated with aromatic systems, are relevant in the context of dearomatization-functionalization-rearomatization strategies. For example, the oxidative dearomatization of phenols can generate 2,5-cyclohexadienones, and subsequent aryl migration can lead to regioselectively meta-arylated phenols, circumventing the intrinsic regioselectivity limitations of direct electrophilic aromatic substitution on phenols. Friedel-Crafts alkylation or arylation, a type of electrophilic substitution, has been explored in the functionalization of pyrroles derived from alkynylcyclohexadienones, demonstrating regioselective C2/C5 or C3 functionalization depending on the strategy.

Integration of Specific Moieties (e.g., Bromoimino, Furanyl, Acetyloxy, Alkyl, Methylene)

The regioselective integration of various moieties into the this compound scaffold is achieved through specific synthetic strategies:

Bromoimino: The synthesis of 2,5-Cyclohexadien-1-one, 4-bromoimino-2,6-dichloro- involves multi-step reactions, including halogenation steps, to introduce the bromoimino and chloro substituents onto the cyclohexadienone ring. A common brominating agent, 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (PubChem CID: 88433), can be prepared in a single pot from phenol using a mixture of alkali/alkaline earth metal bromide and bromate (B103136) in the presence of an acid, yielding 91-94% of the product. This reagent itself is a highly substituted cyclohexadienone used for regioselective bromination of other activated aromatics. cenmed.com

Furanyl: Specific derivatives integrating a furanyl moiety have been synthesized. For instance, 4-Acetoxymethyl-4-(3'-(2'-furanylpropyl))-3-(trimethylsilyl)-2,5-cyclohexadien-1-one has been prepared through bis-allylic oxidation, demonstrating the successful incorporation of a furanyl-containing side chain onto the cyclohexadienone core.

Acetyloxy: Acetyloxy groups are introduced through various synthetic routes. Examples include 4-acetoxy-4-aryl-2,5-cyclohexadienones, which are subject to photochemical reactions. A detailed synthesis of 4-Acetoxymethyl-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one involves bis-allylic oxidation, achieving a 94% yield.

Alkyl: Alkyl groups can be introduced regioselectively. In Michael addition reactions, alkyl substituents at the 4-position of the cyclohexadienone ring can be varied with minimal impact on yield or selectivity. Rearrangements of alkynyl cyclohexadienones have shown tolerance for primary and secondary alkyl groups, such as ethyl, n-propyl, n-butyl, i-propyl, and s-butyl, at the quaternary carbon, leading to products in excellent yields (92–96%). Additionally, Birch reduction-alkylations, which typically yield alkylated cyclohexadienes, can serve as precursors for alkyl-substituted cyclohexadienones.

Methylene (B1212753): The integration of methylene groups is crucial for constructing more complex fused ring systems. Studies have explored the cyclization of 2,5-cyclohexadienones tethered to activated methylene groups, resulting in the formation of tricyclic cyclopropanes. The high reactivity of the carbon-carbon double bond in unsaturated β-dicarbonyl systems, such as 2-alkylidene-1,3-cyclohexanediones, is attributed to the polarity induced by the dicarbonyl groups, highlighting the synthetic utility of methylene-containing functionalities in these scaffolds.

Advanced Reaction Mechanisms and Reactivity Patterns

Photochemical Transformations of 2,5-Cyclohexadienones

Photochemical transformations of 2,5-cyclohexadienones are well-studied, with two fundamental principles underpinning these reactions: the Grotthuss-Draper law (light must be absorbed for a reaction to occur) and the Stark-Einstein law (one molecule is activated per photon absorbed) msu.edu. These compounds, often found in nature, undergo complex light-induced molecular transformations nbu.ac.inmsu.edu.

The "Type A" photorearrangement, also known as the lumi-photorearrangement, is a characteristic transformation of 2,5-cyclohexadienones, leading to the formation of bicyclo[3.1.0]hexenones, often referred to as lumiketones nbu.ac.insci-hub.seoup.comoup.comoup.commiami.edu. Much of the current understanding of this photoreactivity is attributed to the work of Zimmerman and Schuster miami.edu. This rearrangement typically proceeds from a triplet excited state nbu.ac.inoup.com.

The lumiketones formed, such as bicyclo[3.1.0]hex-3-en-2-one, are themselves often photo-labile and can undergo further photoisomerization to yield various unsaturated ketones (e.g., 2,4- and 2,5-cyclohexadienones) and phenols upon prolonged irradiation nbu.ac.inmsu.edu. For instance, 4,4-diphenyl-2,5-cyclohexadienone rearranges to 6,6-diphenylbicyclo[3.1.0]hex-3-ene-2-one, which then forms 2,3-diphenylphenol msu.edu. Similarly, 4,4-dimethoxy-2,5-cyclohexadienone yields a ketene (B1206846) acetal (B89532) and carbomethoxycyclopentenones researchgate.net. Stereochemical studies have shown that the photochemical interconversions of bicyclo[3.1.0]hexenones can occur via external cyclopropane (B1198618) bond cleavage researchgate.net. The stereochemical course of the transformation of 2,5-cyclohexadienones into bicyclo[3.1.0]hex-3-en-2-ones has been discussed, with some studies suggesting a direct rearrangement from a biradical-like excited state oup.comoup.com.

A key aspect of the Type A photorearrangement mechanism involves the formation of oxyallyl zwitterion intermediates oup.commiami.eduresearchgate.netresearchgate.netacs.org. This mechanism, often termed the "Zimmerman-Schuster Zwitterion" mechanism, proposes an initial bonding in the n-π* excited state, followed by radiationless decay to a ground state zwitterion of the oxyallyl type, which then undergoes further rearrangement miami.edu. Convincing evidence supports the existence of these oxyallyl zwitterions in the Type A photorearrangement to bicyclo[3.1.0]hexenones .

These zwitterionic species are highly reactive intermediates. For example, 4,4-dimethoxy-2,5-cyclohexadienone is believed to form a zwitterion intermediate from which a 1,2-hydrogen shift leads to product formation researchgate.net. Substituents can significantly influence the reactivity of these zwitterions; for instance, intramolecular trapping reactions of oxyallyl zwitterion with an acetoxymethyl substituent at the quaternary center have been observed with high chemical efficiency acs.org. While the zwitterion intermediate is generally accepted, some alternative pathways have been suggested, including a simultaneous rearrangement and electron demotion without direct zwitterion involvement oup.com.

Oxyallyl zwitterions generated from the photorearrangement of 2,5-cyclohexadien-1-ones are versatile intermediates that can undergo both intramolecular and intermolecular cycloaddition reactions, leading to a wide range of novel carbocyclic and heterocyclic ring systems acs.orgnih.gov. Chapman and co-workers demonstrated intermolecular cycloaddition with furan (B31954) and addition of methanol (B129727) to oxyallyl zwitterions generated from bicyclo[3.1.0]hexenones .

Intramolecular cycloadditions are particularly effective. For example, oxyallyl zwitterions can undergo intramolecular cycloaddition to furan, alkyl azide (B81097) groups, and various olefins acs.org. A notable instance is the photorearrangement of 4-furfuryloxy-2,4,6-trimethylcyclohexa-2,5-dien-1-one, which yields a bridged furan adduct in high yield via an intramolecular cycloaddition of a furan ring to the intermediate oxyallyl zwitterion rsc.orgrsc.org. This process involves the photorearrangement of the dienone to a bicyclohexenone, followed by photoinduced cleavage of the internal cyclopropane bond to produce the zwitterion, which then undergoes intramolecular cycloaddition rsc.org. This strategy is often referred to as a tandem dienone-photorearrangement-cycloaddition (DPC) reaction, enabling the rapid generation of molecular complexity and polycyclic, bridged frameworks nih.gov. While intramolecular reactions are dominant, intermolecular reactions have also been observed, though often in lower chemical yields nih.gov.

Formation and Reactivity of Oxyallyl Zwitterion Intermediates

Intramolecular [2+2] Photocycloaddition Reactions

In competition with the Type A photorearrangement, 2,5-cyclohexadienones can also undergo intramolecular [2+2] photocycloaddition reactions, particularly when tethered with suitable olefinic groups acs.org. For example, irradiation of 4-(3'-butenyl)-2,5-cyclohexadien-1-ones can lead to intramolecular [2+2] photocycloaddition . The excited state responsible for this [2+2] cycloaddition may involve significant mixing of the π-π* triplet state with the n-π* triplet state typically associated with Type A photoreactivity .

These [2+2] cycloadditions often proceed from the triplet excited state of the 2,5-cyclohexadienone, with an intermediate 1,4-biradical suggested to precede cyclobutane (B1203170) formation lookchem.com. Substituents can profoundly influence the outcome, sometimes diverting the photochemistry from Type A rearrangement to intramolecular [2+2] cycloaddition acs.org. The presence of a 3-trimethylsilyl substituent, for instance, can favor Type A photorearrangement over [2+2] cycloaddition, whereas a 3-methoxy analogue might predominantly yield the photocycloaddition product acs.org.

Di-π-Methane Rearrangement in Benzo-Fused Derivatives

The di-π-methane rearrangement is a well-known photochemical transformation involving a molecular entity containing two π-systems separated by a saturated carbon atom (a 1,4-diene or an allyl-substituted aromatic ring), leading to the formation of an ene- (or aryl-) substituted cyclopropane youtube.comyoutube.comresearchgate.netscribd.com. This rearrangement formally involves a 1,2-shift of one ene- or aryl group and bond formation between the lateral carbons of the non-migrating moiety scribd.com.

In the context of benzo-fused derivatives of 2,5-cyclohexadienones, this rearrangement can occur, often involving triplet excited states and biradical intermediates miami.eduyoutube.comresearchgate.net. For example, an aryl rearrangement of a benzo derivative of a this compound has been reported, where a p-cyanophenyl group migrated more rapidly than a phenyl group to the β-carbon, yielding a naphthol derivative miami.edu. The mechanism typically involves homolytic fission of pi bonds, leading to the formation of diradicals, which then rearrange to form a cyclopropane ring youtube.com.

Solid-State Photochemistry Studies and Rearrangement Mechanisms

Solid-state photochemistry, sometimes referred to as "photochemistry in a box" due to the confinement within the crystal unit cell, provides unique insights into rearrangement mechanisms miami.edu. Studies on 2,5-cyclohexadienones in the solid state have revealed specific rearrangement products and mechanisms that differ from solution-phase reactions sioc-journal.cn. For instance, the photochemical reaction of 4-methyl-4-phenyl-2,5-cyclohexadienone in the solid state yielded two phenolic rearrangement products, 2,3-PhMeC6H3OH and 2,3-MePhC6H3OH sioc-journal.cn. Such studies contribute to a deeper understanding of how molecular packing and intermolecular interactions influence photochemical pathways.

Nucleophilic and Electrophilic Reactivity Profiles

This compound, characterized by a six-membered ring containing a ketone group and two double bonds, presents a unique electronic landscape that dictates its interaction with various reagents. This structure renders the compound susceptible to both nucleophilic and electrophilic attacks, leading to a diverse array of chemical transformations.

Nucleophilic Additions to 4,4-Disubstituted 2,5-Cyclohexadienones

The reactivity of 2,5-cyclohexadienones, particularly those with substituents at the 4,4-positions, has been extensively studied in the context of nucleophilic additions ontosight.aifishersci.caacs.orgnih.govacs.orgacs.org. These additions often proceed with notable stereocontrol, influenced by the interplay of steric and electronic factors.

In nucleophilic additions to 4,4-disubstituted 2,5-cyclohexadienones, two key aspects of selectivity come into play: facial selectivity and group selectivity nih.gov. Facial selectivity refers to the preferential approach of the nucleophile to one face of the dienone system, leading to specific diastereomeric outcomes ontosight.aifishersci.caacs.orgnih.govacs.org. For instance, in 4,4-disubstituted 2,5-cyclohexadienones, the nucleophile may preferentially add from the face opposite to a polar substituent, a phenomenon that can be influenced by electrostatic interactions uoregon.edu.

Group selectivity, on the other hand, pertains to the preferential reaction with one of the two enantiotopic alkenes in achiral 2,5-cyclohexadienones, particularly in desymmetrization reactions nih.gov. This can be exploited in asymmetric transformations where a chiral environment, often provided by a catalyst, directs the nucleophile to react with a specific alkene, leading to the formation of enantiomerically enriched products nih.govresearchgate.net.

The influence of dipole effects on the facial selectivity of nucleophilic additions to 4,4-disubstituted 2,5-cyclohexadienones has been a subject of detailed investigation ontosight.aifishersci.caacs.orgnih.govacs.org. Research has shown that electrostatic interactions, arising from the dipole moments of substituents, can significantly bias the facial selectivity of these addition reactions uoregon.edu. A linear relationship has been observed between the logarithm of the diastereomeric ratio and the computed dipole moment of the dienone, indicating a strong correlation between the electronic properties of the molecule and the stereochemical outcome of the reaction uoregon.edu. This "dipole effect" highlights the critical role of remote electrostatic effects in controlling the stereoselectivity of nucleophilic additions acs.org.

Facial and Group Selectivity Considerations

Electrophilic Transformations and Specialized Reagents

Beyond nucleophilic additions, 2,5-cyclohexadienones can also undergo electrophilic transformations, particularly when appropriately substituted. These reactions involve the dienone acting as a nucleophile or a site for electrophilic attack.

A prominent example of an electrophilic reagent derived from the this compound scaffold is 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCHD). This compound is a highly electron-deficient system due to the strong electron-withdrawing effects of its four bromine atoms symmetrically arranged on the cyclohexadienone ring nih.gov. This electronic configuration makes TBCHD a potent electrophilic brominating agent and a versatile reagent in organic synthesis nih.gov.

TBCHD is widely utilized in regioselective bromination reactions. It has been effectively employed for the monobromination of aromatic amines, yielding 4-bromoanilines in high quantities nih.gov. Furthermore, it facilitates the direct monobromination of imidazoles and N-methylindoles nih.gov. TBCHD's utility extends to the bromination of activated coumarins, achieving high regioselectivity and good to excellent yields in acetonitrile (B52724) cdnsciencepub.com. The selectivity and efficiency of these brominations are significantly influenced by electronic factors, such as the degree of electron withdrawal from electron-releasing substituents, and the presence of nucleophilic additives like water cdnsciencepub.com. The mechanism of action for TBCHD often involves the liberation of bromonium ions, which are highly reactive electrophiles .

Table 1: Representative Bromination Reactions Mediated by 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCHD)

Substrate (1 mmol)TBCHD (mol equiv.)SolventConditionsProduct (Regioselectivity)Yield (%)
Activated Coumarins1.1AcetonitrileRefluxRegioselective brominated coumarinsGood to excellent cdnsciencepub.com
Aromatic AminesNot specifiedNot specifiedNot specified4-BromoanilinesHigh nih.gov
ImidazolesNot specifiedNot specifiedNot specifiedMonobrominated imidazolesNot specified nih.gov
N-MethylindolesNot specifiedNot specifiedNot specifiedMonobrominated N-methylindolesNot specified nih.gov

Note: Yields and specific conditions for aromatic amines, imidazoles, and N-methylindoles were not explicitly detailed in the provided snippets, but their successful bromination is reported.

The synthesis of TBCHD can be achieved with high purity and yield (91-94%) from phenol (B47542) using an eco-friendly procedure that employs a mixture of alkali/alkaline earth metal bromide and bromate (B103136) as the brominating agent, initiated by a mineral or moderately strong organic acid google.comepo.orgchemicalbook.com.

Table 2: Synthesis Yields of 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCHD) from Phenol

Phenol (mmoles)Sodium Bromide (mmoles)Sodium Bromate (mmoles)Acid (mmoles)SolventReaction TimeCrude Yield (%)Melting Point (°C)
21582986 (HCl)Deionized water4 h93 epo.org125 epo.org
106287Not specifiedNot specifiedNot specifiedNot specified94 epo.org123 epo.org
5314572220 (Oxalic acid dihydrate)Deionized water8 h94 chemicalbook.com123 chemicalbook.com
TBCHD in Phosphine-Free Conversions (e.g., Alcohols to Thiocyanates, Epoxides to Hydroxythiocyanates)

2,4,4,6-Tetrabromo-2,5-cyclohexadienone, commonly known as TBCHD or TABCO (PubChem CID: 88433), serves as an efficient and stable phosphine-free reagent for various electrophilic transformations. In combination with ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN, PubChem CID: 25219), TBCHD facilitates the conversion of alcohols into alkyl thiocyanates and epoxides into 2-hydroxythiocyanates tandfonline.comresearchgate.nettandfonline.comresearchgate.netscu.ac.ir. These reactions are notable for their operational simplicity and can be conducted effectively in acetonitrile solvent or under solvent-free conditions tandfonline.comresearchgate.nettandfonline.com. The proposed mechanism for these conversions involves the in situ generation of electrophilic sulfur species through the reaction of TBCHD with NH₄SCN tandfonline.comresearchgate.net.

The versatility of TBCHD in these phosphine-free conversions is summarized in the table below:

Substrate ClassProduct ClassReagentsConditionsProposed MechanismReferences
AlcoholsAlkyl ThiocyanatesTBCHD / NH₄SCNAcetonitrile (refluxing) or Solvent-freeIn situ generation of electrophilic sulfur species tandfonline.comresearchgate.nettandfonline.com
Epoxides2-HydroxythiocyanatesTBCHD / NH₄SCNAcetonitrile (refluxing) or Solvent-freeIn situ generation of electrophilic sulfur species tandfonline.comresearchgate.nettandfonline.com
Oxidation and Reduction Reactions of the Cyclohexadienone Core

The this compound core can participate in, or be formed through, various oxidation and reduction processes. For instance, the formation of this compound has been achieved through the oxidation of a selenoether intermediate using m-chloroperoxybenzoic acid (m-CPBA, PubChem CID: 6906) beilstein-journals.orgnih.gov. Conversely, attempts to desaturate an enone compound using oxidants such as o-iodoxybenzoic acid (IBX, PubChem CID: 119853) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ, PubChem CID: 69408) did not yield the desired this compound, leaving the starting materials unchanged. However, treatment with sodium hydride (NaH, PubChem CID: 24758) in the presence of oxygen to induce aerobic oxidation led to the degradation of the enone beilstein-journals.orgnih.gov. These examples highlight the nuanced reactivity of the cyclohexadienone system towards redox transformations.

Diels-Alder Reactions of 2,5-Cyclohexadienones as Dienes

While the Diels-Alder reaction is a powerful tool for forming six-membered rings, involving a conjugated diene and a dienophile wikipedia.org, 2,5-cyclohexadienones are typically described in the literature as acting as dienophiles rather than dienes. For example, 4,4-disubstituted 2-cyano-2,5-cyclohexadienones have been shown to efficiently add to various conjugated dienes under zinc chloride (ZnCl₂, PubChem CID: 61125) catalysis, with the cyclohexadienone acting as the dienophile thieme-connect.com. Similarly, oxygen-substituted cyclohexadienones participate in Diels-Alder reactions as dienophiles, exhibiting diastereoselectivity influenced by the oxygen substituent nih.gov. The presence of activating groups, such as a cyano group at the α-position, enhances the dienophilicity of these cyclic enones thieme-connect.com. There is no direct evidence in the provided sources of 2,5-cyclohexadienones functioning as the diene component in Diels-Alder reactions.

Molecular Rearrangement Dynamics

Migration of Groups from Geminal Carbon Atoms in Dienones

Rearrangements involving the migration of groups from geminal carbon atoms (carbon atoms bearing two identical or different substituents) within the dienone framework are well-documented. In 2,5-cyclohexadienones, such migrations can lead to significant structural changes. For instance, the photochemical rearrangement of 4,4-diphenylcyclohexa-2,5-dien-1-one (PubChem CID: 157297) involves phenyl shifts, leading to rearranged products stackexchange.com. A similar phenomenon is observed in the acid-promoted beilstein-journals.orgnih.gov-migration of aryl groups from the C-4 position in 4-methyl-4-aryl-2,5-cyclohexadienones. This migration occurs exclusively when the C-4 alkyl group is a methyl group, providing polysubstituted meta-arylphenyl acetates in high yields (75-94%) researchgate.net. This type of rearrangement is analogous to the Auwers rearrangement, where an alkyl (e.g., methyl) group migrates msu.edu.

Oxidative Anionic Oxy-Cope Rearrangement Pathways

The oxidative anionic oxy-Cope rearrangement is a powerful tandfonline.comtandfonline.com-sigmatropic rearrangement that has been successfully applied in the context of this compound chemistry. This rearrangement involves the conversion of 1,5-dien-3-ols into unsaturated carbonyl compounds, with the driving force being the spontaneous keto-enol tautomerization of the product wikipedia.org. In a synthetic study toward tridachiapyrone B, an oxidative anionic oxy-Cope rearrangement was demonstrated. This involved a tertiary alcohol, formed by the 1,2-addition of a 1,3-dimethylallyl reagent to this compound. The alcoholate, generated with Triton B (benzyltrimethylammonium hydroxide, PubChem CID: 65860), smoothly underwent the tandfonline.comtandfonline.com-sigmatropic rearrangement, directly affording a this compound product in good yield (41% isolated yield, 75% conversion) beilstein-journals.orgnih.govnih.govbeilstein-journals.org. The presence of oxygen during the rearrangement step was suspected to account for the oxidation of an enolate intermediate, enabling a practical one-pot preparation beilstein-journals.orgnih.gov. The anionic variant of the oxy-Cope rearrangement is significantly accelerated by the presence of a base, by factors of 10¹⁰-10¹⁷, making the formation of the enolate irreversible in most cases wikipedia.org.

Stereoselective Aspects of Cyano Group Migration

The migration of cyano groups within dienone systems can exhibit stereoselective aspects, influencing reaction pathways and product outcomes. In aryl rearrangements of benzo derivatives of 2,5-cyclohexadienones, it has been observed that a p-cyanophenyl group migrates to the β-carbon more rapidly than a simple phenyl group miami.edu. While the specific stereoselective details of this migration were not extensively elaborated in the provided literature, the differential migratory aptitude of the cyano-substituted aryl group suggests an influence on the reaction pathway. Further research into the precise stereochemical control during such migrations would provide deeper insights into the rearrangement dynamics of these compounds.

Asymmetric Synthesis and Catalysis Utilizing 2,5 Cyclohexadienones

Catalytic Asymmetric Desymmetrization Strategies

Catalytic asymmetric desymmetrization is a powerful approach for generating enantioenriched complex molecules from achiral or meso compounds, often leading to the formation of multiple stereocenters with high selectivity researchgate.net. In the context of 2,5-cyclohexadienones, this strategy involves the differentiation of two enantiotopic functional groups, typically the two enones, through selective reactivity nih.gov. This process effectively breaks the molecular symmetry and sets the configuration of one or more stereocenters, offering a highly versatile route to chiral compounds nih.gov.

Desymmetrization of Symmetrically Substituted Cyclohexadienones

The desymmetrization of symmetrically substituted 2,5-cyclohexadienones has gained considerable popularity as a strategy for the asymmetric synthesis of complex frameworks core.ac.ukumn.edu. This approach leverages the selective reactivity of enantiotopic groups within the dienone structure to introduce chirality.

One notable methodology involves phase-transfer catalyzed intramolecular Michael addition reactions. For instance, the desymmetrization of malonate-tethered cyclohexadienones mediated by Cinchona alkaloid-derived ammonium (B1175870) salts has been reported, yielding bicyclic lactones with enantiomeric ratios (er) up to 91:9 core.ac.ukumn.edu.

Another significant advancement in this area is the biocatalytic desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones through hydrogenation, utilizing ene-reductases such as OPR3 and YqjM acs.orgacs.org. This transformation efficiently generates chiral 4,4-disubstituted 2-cyclohexenones, introducing valuable quaternary stereocenters with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee) acs.orgacs.org. For example, the conversion of 4-methyl-4-phenyl-cyclohexa-2,5-dienone (B11968134) (1a) using these enzymes has shown high performance acs.org.

Table 1: Examples of Desymmetrization of Symmetrically Substituted Cyclohexadienones

Reaction TypeSubstrate ExampleCatalystProduct TypeEnantioselectivity (er/ee)Reference
Phase-transfer catalyzed intramolecular Michael additionMalonate-tethered cyclohexadienonesCinchona alkaloid-derived ammonium saltsBicyclic lactonesUp to 91:9 er core.ac.ukumn.edu
Ene-reductase catalyzed hydrogenation4,4-disubstituted 2,5-cyclohexadienones (e.g., 4-methyl-4-phenyl-cyclohexa-2,5-dienone)OPR3, YqjM (ene-reductases)2-cyclohexenones with quaternary stereocentersUp to >99% ee acs.orgacs.org

Organocatalytic Approaches for Enantioselective Transformations

Organocatalysis has emerged as a powerful tool for asymmetric transformations, offering advantages such as metal-free conditions and diverse activation modes researchgate.netresearchgate.netresearchgate.net. In the context of 2,5-cyclohexadienones, organocatalytic methods have provided numerous methodologies for enantioselective desymmetrization researchgate.net.

Enantioselective Conjugate Addition Reactions

Organocatalytic Michael additions (a type of conjugate addition) have been foundational in developing desymmetrization methodologies for 2,5-cyclohexadienones nih.govresearchgate.net. These reactions involve the enantioselective addition of nucleophiles to one of the C=C bonds of the dienone moiety researchgate.net.

An early example was reported by Hayashi in 2005, demonstrating the desymmetrization of cyclohexadienones through an asymmetric Michael addition. Using a cysteine-derived catalyst, bicyclic products were obtained with enantiomeric ratios up to 98:2 nih.gov.

You and co-workers investigated Brønsted acid-catalyzed intramolecular oxo-Michael additions of cyclohexadienones. Cyclization in the presence of chiral phosphoric acids afforded bicyclic products with good yields and high levels of stereocontrol. While aryl substitution at the 4-position was well tolerated, larger alkyl groups led to decreased enantioselectivity nih.gov.

Another example involves the desymmetrization of cyclohexadienones via asymmetric sulfa-Michael addition, where spirocyclic oxindole (B195798) substrates were treated with aryl sulfides in the presence of bifunctional thiourea (B124793) catalysts, yielding products with high enantiocontrol nih.gov.

Table 2: Examples of Organocatalytic Enantioselective Conjugate Addition Reactions

Reaction TypeSubstrate TypeCatalyst TypeProduct TypeEnantioselectivity (er/ee)Reference
Asymmetric Michael AdditionCyclohexadienones (e.g., aldehyde-tethered phenols)Cysteine-derived catalystBicyclic productsUp to 98:2 er nih.gov
Brønsted acid-catalyzed intramolecular oxo-Michael additionCyclohexadienones (e.g., 132 in the source)Chiral phosphoric acid (e.g., 134 in the source)Bicyclic products (e.g., 133 in the source)High stereocontrol nih.gov
Asymmetric sulfa-Michael additionSpirocyclic oxindole substrates (e.g., 160 in the source)Bifunctional thiourea catalyst (e.g., 162 in the source)Spirocyclic oxindoles (e.g., 161 in the source)High enantiocontrol nih.gov
Organocatalytic conjugate addition2,5-cyclohexadienones appended with 4-nitro-5-styrylisoxazolesOrganocatalystHydrophenanthrene core or bridged scaffoldUp to >99.5:0.5 er researchgate.netrsc.org
Domino Processes via Multiple Conjugate Additions

Domino reactions, which involve a sequence of two or more bond-forming reactions in a single pot, are highly efficient for constructing complex molecular architectures from simpler starting materials researchgate.net. Organocatalytic domino processes involving multiple conjugate additions to 2,5-cyclohexadienones have been developed to achieve sophisticated molecular scaffolds with excellent stereocontrol researchgate.netrsc.orgacs.org.

A notable example is the squaramide-catalyzed domino 1,4-/1,4-addition desymmetrization sequence acs.org. This process, utilizing β-nitrostyrene-tethered 2,5-cyclohexadienones and trisubstituted enolizable nucleophiles, provides direct access to polyfunctionalized hydrophenanthren-2(1H)-ones with excellent enantioselectivity (up to >99% ee) and diastereoselectivity (up to >20:1) acs.org. The use of a pseudoenantiomeric squaramide allows access to the enantiomers of these hydrophenanthrene derivatives with similarly high stereocontrol acs.org.

Another strategy involves an organocatalyzed domino process initiated by enantioselective conjugate addition to 4-nitro-5-styrylisoxazoles appended to 2,5-cyclohexadienones researchgate.netrsc.org. This approach leads to the desymmetrization of the 2,5-cyclohexadienone core, enabling the construction of valuable hydrophenanthrene cores or unique bridged scaffolds bearing multiple chiral centers with excellent enantiomeric ratios (up to >99.5:0.5 er) and diastereocontrol rsc.org.

Table 3: Examples of Organocatalytic Domino Processes via Multiple Conjugate Additions

Reaction TypeSubstrate TypeCatalyst TypeProduct TypeEnantioselectivity (ee/er)Diastereoselectivity (dr)Reference
Squaramide-catalyzed domino 1,4-/1,4-addition desymmetrizationβ-nitrostyrene-tethered 2,5-cyclohexadienonesBifunctional squaramidePolyfunctionalized hydrophenanthren-2(1H)-onesUp to >99% eeUp to >20:1 acs.org
Organocatalyzed domino conjugate addition2,5-cyclohexadienones appended with 4-nitro-5-styrylisoxazolesOrganocatalystHydrophenanthrene core or bridged scaffoldsUp to >99.5:0.5 erExcellent researchgate.netrsc.org

Transition Metal Catalysis in Asymmetric Transformations

Transition metal catalysis plays a crucial role in the stereoselective desymmetrization of prochiral cyclohexadienones, offering powerful strategies for accessing highly functionalized and stereochemically enriched scaffolds researchgate.netresearchgate.net. Various transition metals, including palladium, copper, rhodium, gold, silver, nickel, cobalt, and manganese, have been employed in these asymmetric transformations researchgate.netresearchgate.net.

Palladium-Catalyzed Intramolecular Enyne Reactions

Palladium-catalyzed intramolecular enyne reactions represent an effective strategy for the desymmetrization of 2,5-cyclohexadienones core.ac.ukumn.eduresearchgate.net. These cyclizations often involve alkyne-tethered cyclohexadienones as substrates.

A methodology developed by Harned and co-workers involves the Pd-catalyzed intramolecular enyne reaction of alkyne-tethered cyclohexadienones core.ac.ukumn.edu. This cyclization proceeds with enantiomeric ratios of up to 81:19 when conducted in the presence of bipyridine-based chiral ligands core.ac.ukumn.educam.ac.uk. The substituents on the cyclohexadienone core significantly influence both the selectivity and efficiency of the reaction, primarily due to steric effects core.ac.ukumn.edu.

Another example involves a cationic palladium(II)-catalyzed reductive cyclization of cyclohexadienone-containing 1,6-enynes, utilizing ethanol (B145695) as a hydrogen donor and solvent researchgate.netdicp.ac.cn. This procedure provides convenient access to cyclohexenone-annulated heterocycles under mild conditions, initiated by hydropalladation of the alkyne and quenched by intramolecular conjugate addition to the alkene researchgate.netdicp.ac.cn.

Table 4: Examples of Palladium-Catalyzed Intramolecular Enyne Reactions

Reaction TypeSubstrate TypeCatalyst/LigandProduct TypeEnantioselectivity (er)Reference
Pd-catalyzed intramolecular enyne reactionAlkyne-tethered cyclohexadienonesPalladium with bipyridine-based chiral ligandsBicyclic enonesUp to 81:19 er core.ac.ukumn.educam.ac.uk
Pd(II)-catalyzed reductive cyclizationCyclohexadienone-containing 1,6-enynesCationic Pd(II) catalyst, ethanol (H donor)Cyclohexenone-annulated heterocyclesHigh enantioselectivity researchgate.netdicp.ac.cn

Computational and Theoretical Investigations of 2,5 Cyclohexadienone

Advanced Quantum Chemical Calculation Methodologies

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like 2,5-cyclohexadienone. Through advanced quantum chemical calculations, researchers can model molecular structures, determine energies, and investigate stability without the need for empirical measurements. These theoretical methods offer deep insights into the electronic structure and behavior of this compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is particularly popular for its balance of accuracy and computational efficiency. ajol.infowfu.edu This functional is often paired with extensive basis sets, such as 6-311++G**, to provide a robust description of the molecule's electronic distribution. ajol.infowfu.edumit.edu

Full geometry optimizations of this compound and its isomers have been carried out using DFT at levels such as B3LYP/6-311++G**. ajol.info Such calculations are foundational for determining stable molecular structures and thermochemical parameters, including thermal energy, enthalpy, and Gibbs free energy. ajol.info For instance, studies on related quinoid structures and the isomers of phenol (B47542) have employed the B3LYP functional with Pople-style basis sets like 6-311++G(d,p) and 6-311++G(2d,p) to calculate properties like optimized geometries, vibrational frequencies, and relative energies. raa-journal.orgpku.edu.cn These DFT applications are crucial for establishing the fundamental energetic and structural characteristics of this compound.

For highly accurate energy computations, composite methods like the Gaussian-4 (G4) theory are employed. raa-journal.orgcsic.es G4 theory is a sophisticated computational protocol that approximates a high-level calculation by combining results from several lower-level calculations, aiming to achieve accuracy close to that of the "gold standard" CCSD(T) method but at a lower computational cost. csic.es

The G4 composite method has been utilized to calculate the electronic energy values with zero-point vibrational energy correction (E₀+ZPVE) for C₆H₆O isomers, including this compound and phenol. raa-journal.org This high-accuracy approach is particularly valuable for determining thermodynamic quantities like heats of formation and relative energies between tautomers. raa-journal.orgcsic.esresearchgate.net By providing reliable energy data, the G4 method allows for a definitive comparison of the stabilities of different isomers on the potential energy surface. raa-journal.org

Density Functional Theory (DFT) Applications (e.g., B3LYP/6-311++G**)

Molecular Structure and Stability Analysis

The structural and stability characteristics of this compound have been extensively explored through computational models, providing a detailed picture of its preferred conformations and its energetic relationship with its more stable tautomer, phenol.

Computational studies have determined that the minimum energy conformation of this compound possesses C₂v symmetry. nist.gov Geometric optimizations using various DFT methods consistently yield a planar or near-planar ring structure as the most stable form. ajol.info However, analyses of related substituted this compound compounds show that the ring can be flexible. For example, computational studies on 1-sila-4-phospha-2,5-cyclohexadienes found that these analogs adopt a flattened boat conformation. chachkov.ru Similarly, studies on 4,4-diphenyl-2,5-cyclohexadienone have revealed the existence of multiple conformational polymorphs, highlighting the adaptability of the cyclohexadienone ring to accommodate bulky substituents and different crystal packing environments. researchgate.netnih.gov The process of full geometry optimization, which seeks the lowest energy structure on the potential energy surface, is a standard and critical step in all these computational analyses. ajol.infowfu.edu

The total energy of a molecule at absolute zero is the sum of its total electronic energy (E₀) and its zero-point vibrational energy (ZPVE). uni-muenchen.de The ZPVE arises from the vibrational motion of the atoms, which persists even at 0 K. uni-muenchen.de Computational chemistry allows for the precise calculation of both these components.

For this compound, the unscaled zero-point vibrational energy has been calculated to be 22834.4 cm⁻¹. nist.gov More advanced, high-accuracy methods like G4 directly compute the combined electronic energy with ZPVE correction (E₀+ZPVE) to provide reliable total energies. raa-journal.org These corrected energies are essential for accurately comparing the relative stabilities of isomers. raa-journal.org The table below presents the relative energies of this compound and its ortho-isomer compared to phenol, as determined by the G4 method. raa-journal.org

CompoundRelative Energy (E₀+ZPVE) to Phenol (kcal/mol)
Phenol0.00
This compound ~17
2,4-Cyclohexadienone (B14708032)~18
Data sourced from Ghosh et al. (2022) using the G4 composite method. raa-journal.org

This compound is the keto tautomer of phenol. quora.com The equilibrium between these two forms is heavily skewed towards phenol, a phenomenon that has been consistently demonstrated by numerous computational studies. raa-journal.orgresearchgate.net The primary reason for the vastly greater stability of phenol is the aromaticity of its benzene (B151609) ring, a stabilizing factor that is absent in the non-aromatic this compound. libretexts.org

Theoretical calculations have quantified this stability difference.

The G4 composite method found this compound to be approximately 17 kcal/mol less stable than phenol. raa-journal.org

Calculations using the CBS-QB3 level of theory determined the enthalpy difference for the isomerization of phenol to this compound (reaction 1 ↔ 3) to be -17.0 kcal/mol, again showing the keto form to be significantly less stable. researchgate.net

Earlier theoretical work by Gómez et al. (2006) also confirmed that phenol is substantially more stable than its tautomers, this compound and 2,4-cyclohexadienone. raa-journal.orgresearchgate.net

The significant energy barrier and thermodynamic preference for the enol form mean that at equilibrium, the concentration of this compound is negligible compared to phenol under normal conditions. libretexts.org

Table of Relative Stabilities of Phenol Tautomers from Various Computational Studies

Computational Method/Study Relative Energy of this compound (kcal/mol) Relative Energy of 2,4-Cyclohexadienone (kcal/mol)
G4 Method raa-journal.org ~17 ~18
CBS-QB3 researchgate.net 17.0 18.6
B3LYP/6-311++G(d,p) + ZPVE raa-journal.org 16.5 17.4
CASPT2//CASSCF researchgate.net 17.2 19.1

All energies are relative to phenol, which is assigned a value of 0 kcal/mol.

Assessment of Homo-Aromatic Character and Pi-Electron Delocalization

Aromaticity is a key concept in chemistry, typically associated with planar, cyclic, and fully conjugated systems that exhibit enhanced stability due to π-electron delocalization. mdpi.com this compound, with its cross-conjugated system, is not aromatic in the classical sense. Its π-electrons are not fully delocalized around the ring as they are in benzene. This lack of aromaticity is reflected in its thermodynamic properties; quantum chemical calculations using the G4 composite method show that this compound is significantly less stable than its aromatic isomer, phenol, by approximately 17 kcal/mol. raa-journal.org

The concept of homoaromaticity describes systems where a saturated center (like a CH₂ group) is bypassed, allowing for π-electron delocalization across a non-conjugated system. researchgate.net Computational criteria, such as nucleus-independent chemical shift (NICS) and aromatic stabilization energy (ASE), are used to identify and quantify homoaromatic character. researchgate.net While this compound itself is not a primary example of a homoaromatic compound, computational studies on related systems show that homoaromaticity can be induced. For instance, theoretical investigations of protonated heteroatom-bridged polyunsaturated hydrocarbons predict the formation of stable, homoaromatic six-membered ring products. uga.edu

The π-electron delocalization in a molecule can be visualized and quantified computationally through methods that map electron density or the currents induced by an external magnetic field. mdpi.com For this compound, these methods would confirm a localized π-system, consistent with its known reactivity as a conjugated enone rather than an aromatic species.

Reaction Pathway and Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the complex reaction pathways of this compound. By simulating reactions at a molecular level, researchers can identify intermediates, calculate energy barriers, and elucidate mechanisms that govern chemical transformations.

Computational Prediction and Analysis of Transition States

Density Functional Theory (DFT) is a primary computational tool for locating and analyzing the transition states (TS) that connect reactants, intermediates, and products along a reaction coordinate. In a study of the rhodium(III)-catalyzed arylative cyclization of alkyne-tethered cyclohexadienones, DFT calculations were used to map the free-energy profile. chinesechemsoc.org The calculations identified a key transition state (TS2) for the deprotonation of an arene C-H bond with a calculated energy barrier of 15.7 kcal/mol, followed by a facile alkyne insertion step (TS6) leading to a seven-membered rhodacycle intermediate. chinesechemsoc.org

Similarly, DFT computations have shed light on the mechanistic pathways of cascade reactions involving tethered cyclohexadienones. rsc.org In the reaction of a thermally generated benzyne (B1209423) with a tethered enone, calculations helped to understand the energetics of the process, including the formation of diradical intermediates. rsc.org Computational studies on the Claisen rearrangement of aryl propargyl ethers, which form cyclohexadienone intermediates, revealed that the initial rearrangement is the rate-determining step. nsf.gov These calculations also explained the regioselectivity by comparing the stability of transition states for reactions at different positions of the aromatic ring. nsf.gov In organocatalytic desymmetrization reactions, DFT modeling has identified specific transition state geometries, such as a chair-like transition state, to explain the observed stereochemical outcomes. researchgate.net

Investigation of Charge Localization and Dipole Moments

Theoretical calculations of charge-localized versus charge-delocalized states can be challenging, particularly for excited states or radical ions, and different computational methods may yield varied results. osti.gov Advanced techniques, such as orbital localization, can be employed to partition the total dipole moment of a system into contributions from specific molecular fragments, providing a more detailed picture of charge distribution. pnas.org In modeling reaction mechanisms, the evolution of charge is critical. For example, in the addition of ammonia (B1221849) to cyclopropylcyclohexadienone models, the transition state was found to develop a zwitterionic character, with a partial negative charge accumulating on the carbonyl oxygen atom, which significantly affects the system's dipole moment and reactivity. acs.org

Theoretical Evaluation of Substituent Effects on Reactivity and Selectivity

Attaching different chemical groups (substituents) to the this compound ring can dramatically alter its reactivity and the selectivity of its reactions. Computational studies are invaluable for systematically predicting and explaining these effects.

A theoretical study on antitumor agents containing a cyclopropylcyclohexadienone subunit used DFT calculations to model how various structural modifications impact reactivity. acs.org It was found that extending π-conjugation through a "vinylogous amide" system increased the stability of the cyclohexadienone moiety, thereby decreasing its alkylating reactivity. acs.org

Structural Feature / SubstituentEffect on Reactivity/StabilityComputational FindingSource
Vinylogous Amide ConjugationDecreased reactivityIncreases stability of the cyclohexadienone moiety acs.org
Amino Substituent (on precursor)Thermodynamic controlFavors the formation of the more stable cyclohexadienone intermediate in a reversible reaction nsf.gov
Nitro Substituent (on precursor)Kinetic controlThe reaction is controlled by the initial, irreversible Claisen rearrangement step nsf.gov
Heteroatom Substituents (X)Modulates reaction barriersThe σ-electron-withdrawing and π-electron-donating abilities of X effectively control activation energies uga.edu

In the context of Claisen rearrangements that proceed through cyclohexadienone intermediates, computations showed that substituents determine whether a reaction is under kinetic or thermodynamic control. nsf.gov An amino-substituted precursor leads to a reversible initial step, allowing the reaction to proceed to the most stable product, whereas a nitro-substituted precursor undergoes an irreversible step, making the product distribution dependent on the initial reaction rates. nsf.gov Furthermore, quantum chemical approaches have been successfully used to rationalize and predict how substituents affect the rates and selectivity of Diels-Alder reactions in related naphthalenone systems, which contain a cyclohexadienone core. researchgate.net

Predictive Molecular Property Modeling for Rational Design

Beyond explaining existing phenomena, computational modeling is increasingly used for the rational design of new molecules with desired properties. By predicting the characteristics of novel this compound derivatives before synthesis, researchers can prioritize the most promising candidates for applications in medicine and materials science.

Computational approaches for predictive modeling can be broadly divided into physics-based methods, such as DFT, and empirical methods based on existing data, such as quantitative structure-activity relationships (QSAR). ed.ac.uk DFT, for instance, has been used in the rational design of a fluorescent Ca²⁺ receptor by modeling the interaction between potential chromophore and receptor fragments to understand the basis for cation selectivity. mdpi.com

More recently, machine learning (ML) has emerged as a powerful tool for molecular property prediction. udg.edu Advanced ML models, such as a Multilevel Graph Convolutional Neural Network (MGCN), can learn from the structure and quantum interactions within a molecule to predict properties like atomization energy with high accuracy. aaai.org Such models represent molecules as graphs to preserve their internal structure and use a hierarchical network to extract features from conformational and spatial information. aaai.org These predictive technologies are being applied to design new ligands for transition metal complexes by first computing the properties of thousands of heterocyclic compounds with DFT and then using ML to identify candidates with optimal characteristics for specific catalytic applications. udg.edu

Applications in Complex Molecule and Natural Product Total Synthesis

Role as Pivotal Intermediates for Constructing Intricate Molecular Frameworks

2,5-Cyclohexadienones are regarded as pivotal intermediates in the construction of intricate molecular frameworks. Derived from phenols, these compounds are readily accessible and generally stable, making them valuable synthetic platforms. ontosight.airesearchgate.netnih.gov Their inherent electronic structure endows them with both nucleophilic and electrophilic sites, facilitating a wide array of transformations, including intermolecular cascade annulations. researchgate.net Furthermore, the products resulting from reactions involving 2,5-cyclohexadienones often retain additional synthetic handles, such as enone functionalities, which can be further elaborated to increase molecular complexity. nih.gov They function as "aromatic to be" synthons, possessing multiple electrophilic centers that provide ample opportunities for subsequent functionalization. researchgate.net

Strategies for the Asymmetric Synthesis of Natural Products Incorporating 2,5-Cyclohexadienones

The versatile reactivity profile of 2,5-cyclohexadienones makes them excellent platforms for asymmetric synthesis, particularly in the context of natural product total synthesis. nih.gov A common strategy involves the use of readily available achiral 2,5-cyclohexadienones as substrates in catalytic asymmetric methods. nih.govnih.gov Many of these approaches rely on desymmetrization reactions, where one of the enantiotopic alkenes of an achiral dienone is selectively transformed. nih.govnih.gov Alternatively, selective reactions at one alkene of an unsymmetrically substituted, achiral dienone can be employed. nih.gov

Key strategies in asymmetric synthesis utilizing 2,5-cyclohexadienones include:

Organocatalytic Michael Additions: Pioneering work by Hayashi in 2005 demonstrated the desymmetrization of cyclohexadienones through asymmetric Michael additions, utilizing cysteine-derived catalysts to achieve high enantiomeric ratios in bicyclic products. nih.gov

Asymmetric Intramolecular Stetter Reactions: You and co-workers developed cyclizations of aryl-substituted cyclohexadienones using camphor-derived catalysts, yielding products with high enantioselectivity. nih.gov

Cu-catalyzed Conjugate Additions: Feringa and co-workers explored Cu-catalyzed additions to dienones, expanding to substrates that provided desymmetrized enones with high enantioselectivity. nih.gov

Chiral Brønsted Acid-Catalyzed Dearomatization: Recent advancements include the exploration of chiral Brønsted acid-catalyzed dearomatization reactions, enabling the synthesis of complex polycyclic enones with excellent enantioselectivities. researchgate.net

Phase-Transfer Catalysis: Intramolecular Michael additions of malonate-tethered cyclohexadienones, mediated by Cinchona alkaloid-derived ammonium (B1175870) salts, have been developed, leading to bicyclic lactones with good enantiomeric ratios (up to 91:9). core.ac.ukumn.edu

Pd-catalyzed Intramolecular Enyne Reactions: This methodology involves the cyclization of alkyne-tethered cyclohexadienones in the presence of bipyridine-based chiral ligands, achieving enantiomeric ratios up to 81:19. core.ac.ukumn.edu

These asymmetric methodologies leverage the inherent reactivity of 2,5-cyclohexadienones to introduce stereochemical control, a critical aspect in the synthesis of chiral natural products.

Illustrative Examples of Natural Product Syntheses featuring 2,5-Cyclohexadienone Intermediates

The utility of 2,5-cyclohexadienones as synthetic intermediates is best exemplified by their application in the total synthesis of various complex natural products.

Synthesis of Briarane Diterpenoids

Briarane diterpenoids constitute a large family of marine natural products, primarily isolated from gorgonian octocorals, characterized by a trans-fused bicyclo[8.4.0]tetradecane ring system, often featuring a γ-lactone and a specific stereotetrad at C1, C2, C10, and C14. acs.orgroyalsocietypublishing.orgnih.gov 2,5-Cyclohexadienones serve as a strategic starting point for the synthesis of these intricate structures. umn.edu

A notable approach to the briarane stereotetrad core involves harnessing the unique reactivity of salicylate (B1505791) ester-derived 2,5-cyclohexadienones. acs.orgresearchgate.netnih.gov This strategy utilizes a highly diastereoselective acetylide conjugate addition followed by a β-ketoester alkylation sequence. This sequence is crucial for establishing the relative configuration of the C1 (quaternary) and C10 (tertiary) vicinal stereocenters, with the stereochemical outcome often influenced by torsional steering in the transition state. acs.orgresearchgate.netnih.gov The synthesis typically begins with the oxidation of a methyl salicylate precursor to yield the cyclohexadienone intermediate. royalsocietypublishing.org Subsequent conjugate addition of an aluminum acetylide to the more electron-deficient alkene then generates a β-ketoester, which is further elaborated. royalsocietypublishing.org Early investigations into forming bicyclic lactones via phase-transfer catalysis revealed that the enolates of these products could be unstable, posing challenges for further functionalization. umn.edu

Synthetic Approaches to Tridachiapyrone B

Tridachiapyrone B is a natural product structurally related to tridachiapyrone A. beilstein-journals.orgbeilstein-journals.org Synthetic routes to its skeleton often employ a convergent approach that capitalizes on the desymmetrization of α,α'-dimethoxy-γ-pyrone. beilstein-journals.orgresearchgate.netresearchgate.netnih.gov

A key step in constructing the quaternary carbon of the this compound moiety within tridachiapyrone B involves a strategy based on the Robinson-type annulation of an aldehyde derived from α-crotyl-α'-methoxy-γ-pyrone. beilstein-journals.orgresearchgate.netresearchgate.netnih.gov Furthermore, the grafting of the target's side chain has been demonstrated through an oxidative anionic oxy-Cope rearrangement of a tertiary alcohol. This alcohol originates from the 1,2-addition of a 1,3-dimethylallyl reagent to a this compound that is connected to an α'-methoxy-γ-pyrone motif. beilstein-journals.orgresearchgate.net It has been proposed that tridachiapyrone B may arise from the oxidation of the 1,3-cyclohexadiene (B119728) motif found in tridachiapyrone A into a this compound, or from the ring opening of the epoxide (tridachiapyrone C) of tridachiapyrone A. beilstein-journals.orgbeilstein-journals.org The presence of both α'-methoxy-γ-pyrone and this compound functionalities in the molecule makes it an interesting target for evaluating biological electron transport processes. beilstein-journals.org Desaturation reactions can also yield this compound, providing a versatile platform for the construction of the natural product's side chain and its analogues. beilstein-journals.orgnih.gov

Strategic Functionalization of Cyclohexadienone Products for Further Chemical Elaboration

The utility of 2,5-cyclohexadienones extends beyond their initial formation, as their transformation products often retain reactive sites that permit further chemical elaboration. nih.gov As "aromatic to be" synthons, they possess multiple electrophilic centers, making them highly amenable to diverse functionalization reactions. researchgate.net

Functionalization strategies include:

Michael Addition, Friedel-Crafts Alkylation, and Diels-Alder Cycloaddition: These are common transformations that can be performed on cyclohexadienone-derived platforms to introduce new functionalities and build molecular complexity. nih.gov

Conjugate Additions: The products often retain an enone functionality, which can undergo further conjugate additions. nih.gov

Oxidative Dearomatization: Phenols can undergo oxidative dearomatization to yield p-quinol ethers, which are versatile intermediates susceptible to subsequent nucleophilic 1,2- or 1,4-derivatization. researchgate.net

Metal-Catalyzed Reactions:

Palladium-catalyzed intramolecular enyne reactions of alkyne-tethered cyclohexadienones can lead to bicyclic compounds. core.ac.ukumn.edu

Rhodium(III)-catalyzed C-H activation has been employed for trans-exo-selective arylative cyclization of alkyne-tethered cyclohexadienones, demonstrating high efficiency and functional group compatibility. chinesechemsoc.org

The introduction of silyl (B83357) and boron substituents in cyclohexene/ene products, derived from 1-silyl-1,3-cyclohexadiene (a surrogate for cyclohexenone dieneolate), allows for facile diversification through selective manipulation of the C-Si and C-B bonds. rsc.org

Double Bond Migrations: These can be promoted by various catalysts, including transition metals, acids, and bases, leading to rearranged products, such as naphthalene (B1677914) derivatives. mdpi.com

These functionalization strategies underscore the versatility of 2,5-cyclohexadienones as scaffolds for constructing a wide array of complex organic molecules.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). For 2,5-Cyclohexadienone, while specific experimental NMR data for the unsubstituted compound are not widely reported in publicly accessible databases, the predicted spectra can provide valuable insights into its structural features. guidechem.com

Expected ¹H NMR Spectrum: The structure of this compound features a methylene (B1212753) (CH₂) group and four vinylic protons (CH=C). Due to the symmetry of the molecule, two pairs of vinylic protons are expected to be equivalent, and the two protons of the methylene group are also equivalent.

Vinylic Protons (C=CH-CH=C): These protons are conjugated with the carbonyl group and the other double bond, placing them in an electron-deficient environment. They are expected to resonate downfield, typically in the range of 6.0-7.5 ppm. Given the symmetry, two distinct signals for these four protons might be observed, or a more complex pattern due to coupling.

Methylene Protons (CH₂): The methylene group is adjacent to a double bond and a carbonyl group. These protons are expected to resonate further upfield than the vinylic protons, likely in the range of 2.5-3.5 ppm.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum would reveal the distinct carbon environments within the molecule. This compound contains a carbonyl carbon, two vinylic carbons directly attached to the carbonyl, two other vinylic carbons, and one methylene carbon.

Carbonyl Carbon (C=O): This carbon is highly deshielded and typically appears in the range of 180-220 ppm.

Vinylic Carbons (C=C): These carbons are also deshielded but less so than the carbonyl carbon, expected to appear in the range of 120-160 ppm. Due to symmetry, there would likely be two or three distinct vinylic carbon signals.

Methylene Carbon (CH₂): The methylene carbon would resonate further upfield, typically in the range of 20-50 ppm.

Table 1: Expected NMR Spectroscopic Data for this compound

NucleusType of Proton/CarbonExpected Chemical Shift (ppm)Multiplicity (¹H NMR)Expected Number of Signals
¹HVinylic H6.0 - 7.5Multiplet2
¹HMethylene H2.5 - 3.5Singlet/Multiplet1
¹³CCarbonyl C180 - 220-1
¹³CVinylic C120 - 160-2-3
¹³CMethylene C20 - 50-1

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to provide information about its structure through the analysis of characteristic fragmentation patterns. For this compound (C₆H₆O), the molecular ion peak (M⁺) would be expected at m/z 94. guidechem.comguidechem.comnih.gov

Upon electron ionization, the molecular ion of this compound is likely to undergo characteristic fragmentation pathways typical of cyclic ketones and conjugated dienes. Common fragmentation processes might include:

Loss of CO: A significant fragmentation pathway for cyclic ketones is the loss of a carbon monoxide (CO) molecule, which would result in a fragment ion at m/z 66 (M-28). This is a common and often intense peak in the mass spectra of cyclohexadienones.

Loss of CH₂=C=O (ketene): Cleavage involving the carbonyl group and an adjacent methylene or vinylic carbon could lead to the loss of ketene (B1206846) (CH₂CO, 42 Da), resulting in a fragment at m/z 52 (M-42).

Loss of C₂H₂: The highly unsaturated nature of the ring could lead to the loss of acetylene (B1199291) (C₂H₂, 26 Da), resulting in a fragment at m/z 68 (M-26).

Further Fragmentation: Smaller fragments corresponding to C₃H₃⁺ (m/z 39, cyclopropenyl cation or propargyl cation) or C₄H₄⁺ (m/z 52) might also be observed, arising from further decomposition of the primary fragments.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

Ion (m/z)Proposed FragmentProposed Loss (Da)Potential Structure/Significance
94[C₆H₆O]⁺-Molecular ion (M⁺)
66[C₅H₆]⁺28 (CO)Cyclopentadiene-like fragment
52[C₄H₄]⁺42 (CH₂CO)Butadiene-like or aromatic fragment
39[C₃H₃]⁺55Propargyl or cyclopropenyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths, which correspond to molecular vibrations. For this compound, key functional groups include the carbonyl (C=O) and carbon-carbon double bonds (C=C).

Expected IR Absorption Bands:

Carbonyl Stretching (C=O): The most prominent feature in the IR spectrum of this compound would be the strong absorption band for the carbonyl group. In conjugated cyclic ketones, this band typically appears in the range of 1650-1690 cm⁻¹. The conjugation with the two double bonds will lower the stretching frequency compared to a saturated ketone.

Carbon-Carbon Double Bond Stretching (C=C): The two C=C double bonds within the ring structure will give rise to absorption bands. Conjugated C=C stretching vibrations typically appear in the range of 1600-1650 cm⁻¹. There might be multiple bands due to the different environments of the double bonds and their conjugation.

C-H Stretching (sp² hybridized): Aromatic or vinylic C-H stretching vibrations occur above 3000 cm⁻¹, typically around 3020-3080 cm⁻¹.

C-H Stretching (sp³ hybridized): The methylene (CH₂) group will show C-H stretching vibrations around 2850-2960 cm⁻¹.

C-H Bending (out-of-plane): Out-of-plane bending vibrations for vinylic C-H bonds can appear in the fingerprint region, usually between 700-1000 cm⁻¹, providing information about the substitution pattern of the double bonds.

Table 3: Expected IR Spectroscopic Data for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
C=OStretching1650 - 1690Strong
C=CStretching1600 - 1650Medium
C-H (sp²)Stretching3020 - 3080Medium
C-H (sp³)Stretching2850 - 2960Medium
C-H (vinylic)Out-of-plane bending700 - 1000Medium

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize 2,4,4,6-Tetrabromo-2,5-cyclohexadienone?

  • Methodology :

  • Synthesis : React bromine with 2,5-cyclohexadienone derivatives under controlled conditions. For example, bromination in a non-polar solvent (e.g., CCl₄) yields 2,4,4,6-Tetrabromo-2,5-cyclohexadienone with a reported yield of 94% .
  • Characterization : Use IR spectroscopy to confirm carbonyl (C=O) stretching vibrations (~1680 cm⁻¹) and bromine-related peaks (634–702 cm⁻¹). NMR (¹H) analysis shows singlet signals (δ 7.78 ppm) for aromatic protons, and elemental analysis verifies C/H/Br ratios . Purity can be assessed via HPLC or GC-MS, with commercial grades typically ≥97% .

Q. What safety protocols are critical when handling brominated 2,5-cyclohexadienones?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Store at -20°C in airtight containers to prevent degradation .
  • Dispose of waste via certified hazardous waste services to mitigate environmental release. Avoid inhalation by working in fume hoods .

Q. What are the primary applications of 2,4,4,6-Tetrabromo-2,5-cyclohexadienone in organic synthesis?

  • Applications :

  • Catalysis : Efficiently catalyzes acetalization, transacetalization, and conversion of alcohols to azides .
  • Bromination : Acts as a brominating agent due to its electron-withdrawing Br atoms, enabling precise control in aromatic substitutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in product ratios during photo-Fries rearrangements of cyclohexadienone derivatives?

  • Analysis :

  • Use time-resolved transient vibrational absorption (TVA) spectroscopy to monitor intermediates. For example, IR intensity ratios (e.g., 1.9 for enone/acetyl C=O stretches) suggest a 2:1 ratio of 2-substituted vs. 4-substituted isomers .
  • Cross-validate with computational models (e.g., DFT calculations) to predict IR transition strengths and reconcile experimental vs. theoretical discrepancies .

Q. What experimental designs are optimal for studying electron-withdrawing effects of bromine on this compound reactivity?

  • Approach :

  • Kinetic Studies : Compare reaction rates of brominated vs. non-brominated derivatives in nucleophilic additions. Monitor intermediates via stopped-flow UV-Vis spectroscopy .
  • Spectroscopic Probes : Utilize X-ray crystallography to analyze bond length alterations in the cyclohexadienone ring caused by Br substituents .

Q. How can transient absorption spectroscopy elucidate photochemical pathways in this compound derivatives?

  • Protocol :

  • Employ femtosecond/picosecond laser pulses to track photoexcited states. For example, TVA spectra reveal a 48 ps rise time for carbonyl stretch absorptions in intermediates .
  • Correlate ground-state bleach recovery (~30% over 2.5 ns) with repopulation dynamics to model reaction pathways .

Q. Why do substituent positions (2- vs. 4-) lead to divergent reaction outcomes in cyclohexadienone chemistry?

  • Mechanistic Insight :

  • Substituent positioning alters electron density distribution. For instance, 2-substituted isomers exhibit weaker enone C=O IR intensities (ratio 0.98 vs. 2.3 for 4-substituted), affecting reaction selectivity .
  • Design competition experiments (e.g., between 2- and 4-substituted derivatives) under identical conditions to quantify steric/electronic contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.